molecular formula C8H11NO2 B8739972 1-(3-Hydroxypropyl)-1H-pyrrole-2-carbaldehyde

1-(3-Hydroxypropyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B8739972
M. Wt: 153.18 g/mol
InChI Key: XMNCMVSLANZVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxypropyl)-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Hydroxypropyl)-1H-pyrrole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Hydroxypropyl)-1H-pyrrole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Hydroxypropyl)-1H-pyrrole-2-carbaldehyde

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-(3-hydroxypropyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C8H11NO2/c10-6-2-5-9-4-1-3-8(9)7-11/h1,3-4,7,10H,2,5-6H2

InChI Key

XMNCMVSLANZVCD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C=O)CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

The starting material may be prepared as follows. A solution of 2-formylpyrrole (1.0 g.) and a 50% w/w dispersion of sodium hydride in oil (0.72 g.) in DMF (20 ml.) was treated with 3-chloropropanol (1.03 g.) and the mixture heated at 90° for 18 hours and then evaporated to dryness. The residue was partitioned between water and ether, and the ether phase was dried and evaporated to dryness to give 1-(3-hydroxypropyl)-2-formylpyrrole (1.48 g.) which was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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